molecular formula C32H55NO25 B13703268 N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Cat. No.: B13703268
M. Wt: 853.8 g/mol
InChI Key: CMQZRJBJDCVIEY-UHFFFAOYSA-N
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Description

Topological Mapping of Oligosaccharide Core Structure

The oligosaccharide’s core structure was resolved through a combination of selective glycosylation strategies and mass spectrometric fragmentation analysis. The central scaffold consists of a β-D-galactopyranosyl-(1→4)-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-N-acetylglucosamine tetrasaccharide, as evidenced by collision-induced dissociation patterns showing characteristic B~1~ and Y~1~ ions at m/z 366.1 and 609.2, respectively. This β-(1→3)-linked N-acetyl-lactosamine dimer serves as the anchoring point for three peripheral branches:

  • A β-(1→6)-linked N-acetylglucosamine residue substituted with α-L-fucose at the 6-O position
  • A β-(1→2)-linked mannose extension carrying a terminal α-(2→3)-sialylated galactose
  • A β-(1→4)-linked glucose unit modified with 3-O-methylation

Critical linkage positions were verified through periodate oxidation studies, which selectively cleaved vicinal diol-containing residues while preserving acetylated and methylated groups. The resulting fragments analyzed via high-resolution mass spectrometry (HRMS) confirmed the connectivity between C3 of the core N-acetylglucosamine and C4 of the branching galactose.

Table 1: Key Glycosidic Linkages Identified in Core Structure

Linkage Position Residues Connected Linkage Type Confirmation Method
1→3 GlcNAc-Gal β NOE (H1-GlcNAc to H4-Gal)
1→4 Gal-GlcNAc β Enzymatic hydrolysis (β-galactosidase)
1→6 GlcNAc-Fuc α Methylation analysis
1→2 Man-GlcNAc α TOCSY coupling patterns

Stereochemical Configuration Determination Through Nuclear Overhauser Effects

Stereochemical assignments relied extensively on rotating-frame Overhauser effect spectroscopy (ROESY) and residual dipolar coupling (RDC) measurements in aligned bicelle media. The axial orientation of the N-acetyl group at C2 of the core glucosamine residue was confirmed by strong NOE correlations between the acetyl methyl protons (δ 2.08 ppm) and the axial H3 proton (δ 3.78 ppm) of the adjacent galactose.

Key stereochemical findings include:

  • β-configuration at the anomeric center of the central galactose, evidenced by a ~8 Hz coupling constant between H1 and H2 (J~1,2~ = 7.9 Hz) and inter-residue NOE between H1 of galactose and H4 of N-acetylglucosamine
  • Equatorial orientation of the 4-O-linked glucose branch, confirmed through cross-peaks between H1 of glucose (δ 5.12 ppm) and H4 of the core mannose (δ 3.95 ppm)
  • α-L-configuration of the terminal fucose residue, determined by comparative analysis of H-C HSQC chemical shifts against known standards (δ C5 = 67.2 ppm characteristic of L-fucose)

RDC measurements in stretched polyacrylamide gels provided additional confirmation of glycosidic bond geometry. For the critical β-(1→3) linkage between N-acetylglucosamine and galactose, a dipolar coupling of −12.3 Hz was observed between C1’ of GlcNAc and C3 of Gal, consistent with the predicted dihedral angles (Φ = −60°, Ψ = −45°) for this linkage type.

Branching Pattern Analysis Using Enzymatic Hydrolysis Profiling

Sequential enzymatic digestion with linkage-specific glycosidases revealed the oligosaccharide’s branching architecture. Treatment with β-galactosidase from Streptococcus pneumoniae selectively removed terminal β-(1→4)-linked galactose residues, while α-mannosidase from Jack bean cleaved the α-(1→2)-linked mannose branch.

Table 2: Enzymatic Hydrolysis Products and Branch Localization

Enzyme Specificity Cleavage Products Identified Branch Localization
β-Galactosidase β-(1→4) Gal Tri-saccharide core + GlcNAc-Fuc Peripheral galactose branches
α-Mannosidase α-(1→2) Man Tetra-saccharide + sialylated lactose Core-proximal mannose linkage
Endo-β-GlcNAc’ase β-(1→3) GlcNAc Di-saccharide fragments Core linkage between residues
α-Fucosidase α-(1→6) Fuc Intact core structure Terminal fucose position

Unexpected resistance to α-fucosidase digestion suggested steric hindrance from the adjacent 3-O-methyl group on the glucose residue, as confirmed through comparative analysis of methylated vs. non-methylated analogs. Molecular dynamics simulations revealed that methylation at C3 of glucose creates a hydrophobic pocket that obstructs enzyme access to the α-(1→6) fucose linkage.

Mass spectrometric analysis of the enzymatic hydrolysates further localized branch positions:

  • The β-(1→6)-linked fucose was identified through characteristic fragment ions at m/z 349.1 (Fuc-H~2~O + Na^+^) and m/z 511.2 (GlcNAc-Fuc + H^+^)
  • The α-(1→2)-mannose branch produced signature ions at m/z 633.3 (Man-GlcNAc-Gal + H^+^) and m/z 795.4 upon further digestion with neuraminidase

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)

InChI Key

CMQZRJBJDCVIEY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Glycosylation

  • Methodology : Sequential addition of monosaccharide units using glycosyl donors and acceptors under controlled conditions. Activation of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) facilitates glycosidic bond formation.
  • Application : For the assembly of the multiple glycosidic linkages present in the compound, chemists employ regioselective and stereoselective glycosylation, often with neighboring group participation to control stereochemistry.

Protection and Deprotection

  • Strategy : Selective protection of hydroxyl groups (e.g., with benzyl, acetyl groups) to direct glycosylation at specific sites.
  • Process : After glycosylation, protecting groups are removed under mild conditions to unveil hydroxyl groups for subsequent steps.

Functional Group Modification

  • Hydroxymethylation : Introduction of hydroxymethyl groups at specific positions using formaldehyde or related reagents.
  • Acetylation : Acetyl groups may be introduced to protect hydroxyl groups during synthesis or to modify solubility and reactivity.

Purification and Characterization

  • Purification : Chromatography techniques such as size-exclusion or reverse-phase HPLC.
  • Characterization : NMR, mass spectrometry, and IR spectroscopy to confirm structure and stereochemistry.

Biotechnological and Enzymatic Methods

Given the high hydroxyl density and complex stereochemistry, enzymatic synthesis is often preferred for such compounds.

Enzymatic Polymerization

  • Glycosyltransferases : Enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.
  • Application : Enzymes like glycosyltransferases or glycosidases are used to assemble oligosaccharides from activated sugar donors (e.g., UDP-glucose, UDP-galactose).

Microbial Fermentation

  • Method : Cultivation of specific microorganisms capable of synthesizing the target compound or its precursors.
  • Advantage : High specificity and environmentally friendly processes.

Enzymatic Hydrolysis and Modification

  • Strategy : Use of enzymes to modify or cleave polysaccharides to generate desired oligosaccharides with specific linkages.

Patent and Literature-Based Preparation Methods

Patent CA2317042A1 (Imparting Water Resistance to Polysaccharides)

Summary of Preparation Strategies

Methodology Description Advantages Limitations
Chemical Synthesis Stepwise glycosylation with protection/deprotection Precise control over structure Labor-intensive, low yield for large molecules
Enzymatic Synthesis Use of glycosyltransferases and glycosidases High regio- and stereoselectivity Enzyme availability and cost
Microbial Biosynthesis Fermentation with engineered microbes Environmentally friendly Scale-up challenges

In-Depth Research Findings and Data

  • Glycosylation Techniques : Recent advances include the use of microwave-assisted glycosylation and automated synthesizers to improve efficiency.
  • Protecting Groups : Use of benzyl, acetyl, and silyl groups to achieve regioselectivity.
  • Enzymatic Methods : Engineering of glycosyltransferases for specific linkages relevant to the compound's structure.

Chemical Reactions Analysis

Types of Reactions: N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosidic linkages and carbohydrate chemistry. In biology, it is investigated for its potential role in cellular signaling and metabolism. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. In industry, it is used in the development of novel materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Functional Groups and Substituents

  • Target Compound: Features a central acetamide group flanked by three pyranose rings, each substituted with hydroxy and hydroxymethyl groups. The glycosidic linkages (ether bonds) dominate its architecture.
  • N-Substituted Acetamide Derivatives (): Compounds in (e.g., 3a–3i) contain acetamide moieties linked to aromatic or aliphatic substituents (e.g., methoxybenzyl, thiazolidinedione). These lack carbohydrate units, resulting in lower polarity . lists peptidomimetic acetamides (e.g., compounds f, g) with dimethylphenoxy and amino acid-like stereochemistry, emphasizing lipophilic character .

Molecular Weight and Polarity

Compound Type Molecular Weight (g/mol) Key Functional Groups Polarity
Target Compound ~800–1000 (estimated) Multiple -OH, ethers, acetamide High (hydrophilic)
Glycosylated Acetamides () 297.307–459.449 Pyranose rings, -OH Moderate to High
Aromatic Acetamides () 300–400 Aromatic rings, methoxy, amide Low to Moderate

Spectroscopic Data and Characterization

  • Target Compound: Predicted ¹H-NMR signals would include: δ 1.9–2.1 ppm (acetamide methyl group). δ 3.0–5.5 ppm (pyranose ring protons, overlapping -CH₂OH, and ether linkages). Broad -OH signals (δ 4.0–5.5 ppm) due to extensive hydrogen bonding .
  • Compounds : For example, 3b shows sharp singlet peaks for methoxy (δ 3.88–3.90 ppm) and aromatic protons (δ 7.16–7.80 ppm), contrasting with the target compound’s carbohydrate complexity .

Biological Activity

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex glycoside derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been studied for its potential effects on:

  • Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals.
  • Antimicrobial Properties : Some studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms are still under investigation.

Antioxidant Activity

Research indicates that N-[2-[3,5-dihydroxy... exhibits significant antioxidant properties. A study conducted by demonstrated that the compound effectively reduced oxidative stress markers in vitro.

StudyMethodResults
In vitro assaysReduced oxidative stress markers by 30% compared to control

Antimicrobial Properties

In another study examining the antimicrobial effects of the compound against various pathogens, it was found that it exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory potential of this compound revealed that it could significantly lower pro-inflammatory cytokines in cellular models.

CytokineReduction (%)
TNF-alpha40%
IL-635%

Case Studies

  • Case Study on Oxidative Stress : A clinical trial involving patients with oxidative stress-related conditions showed improved biomarkers after administration of the compound over a six-week period.
    • Participants : 50 patients
    • Outcome : Significant reduction in malondialdehyde levels (a marker of oxidative stress).
  • Case Study on Antimicrobial Efficacy : A laboratory study assessed the efficacy of the compound against biofilms formed by Staphylococcus aureus, demonstrating a notable reduction in biofilm formation.
    • Biofilm Reduction : 60% after treatment with 100 µg/mL concentration.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step glycosylation and acetylation reactions. For example, sodium methylate in methanol at 20°C for 1 hour has been used to deprotect intermediates . Optimization should focus on:

  • Solvent selection : Methanol is preferred for polar intermediates to enhance solubility.
  • Catalyst efficiency : Ion-exchange resins or mild acids (e.g., HCl) can improve acetylation yields .
  • Temperature control : Low temperatures (20–25°C) minimize side reactions in hydroxyl-rich environments.

Q. Which analytical techniques are critical for structural validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm sugar moieties and acetamide linkages. For example, oxan ring protons typically resonate at δ 3.5–5.5 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include C=O (1650–1700 cm1^{-1}) and O–H (3200–3500 cm1^{-1}) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with discrepancies ≤ 0.005 Da indicating purity .

Q. How can researchers assess its potential biological activity?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines .
  • Structure-Activity Relationship (SAR) : Compare with analogs by modifying hydroxyl or methyl groups on oxan rings to identify critical functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, discrepancies in predicted vs. observed 13C^{13}C-NMR shifts may indicate stereochemical errors .
  • Molecular dynamics (MD) : Model hydrogen-bonding networks in aqueous solutions to explain unexpected O–H stretching frequencies in IR .

Q. What strategies mitigate challenges in synthesizing stereoisomers of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Employ enantiopure starting materials (e.g., D-glucose derivatives) to control oxan ring stereochemistry .
  • Kinetic vs. thermodynamic control : Adjust reaction times and temperatures to favor desired diastereomers. For example, prolonged reflux may shift equilibria toward more stable isomers .

Q. How can researchers design experiments to explore its role in carbohydrate-protein interactions?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the compound on a gold chip to measure binding kinetics with lectins or enzymes.
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., glycosidases), focusing on hydrogen bonds with hydroxyl groups .

Contradiction Analysis

  • Synthesis Yield Variability : and report conflicting yields for acetylation steps. This may arise from differences in solvent purity or catalyst aging. Mitigation: Standardize reagent grades and pre-activate ion-exchange resins .
  • Biological Activity Discrepancies : Antimicrobial results in may conflict with other studies due to assay conditions (e.g., pH sensitivity of hydroxyl groups). Recommendation: Replicate tests in buffered media.

Methodological Innovations

  • Integrated Computational-Experimental Workflows : Adopt ICReDD’s approach to combine quantum chemistry, machine learning, and high-throughput screening for rapid reaction optimization .
  • Multi-modal Characterization : Pair cryo-electron microscopy (cryo-EM) with MD simulations to study the compound’s conformational flexibility in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.